molecular formula C27H44O2 B1237134 (25R)-5alpha-Spirostan

(25R)-5alpha-Spirostan

Cat. No.: B1237134
M. Wt: 400.6 g/mol
InChI Key: INLFWQCRAJUDCR-PDWAGFGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-5alpha-spirostan is a 5alpha-spirostan.

Scientific Research Applications

Antimycotic Activity

A study conducted by Zamilpa et al. (2002) found that (25R)-5alpha-spirostan compounds, isolated from Solanum chrysotrichum leaves, demonstrated significant antimycotic activity. The most active compound was effective against various fungi, including Trichophyton mentagrophytes and Candida albicans (Zamilpa et al., 2002). Similarly, González et al. (2004) isolated a new spirostanol saponin from Solanum hispidum leaves, which also showed notable antimycotic activity (González et al., 2004).

Anti-Glioma Activity

Leng et al. (2010) demonstrated that a specific form of 25(R)-spirostan, synthesized from diosgenin, suppressed the proliferation and migration of C6 malignant glioma cells in a concentration-dependent manner. This highlights its potential in treating aggressive brain tumors (Leng et al., 2010).

Steroid Synthesis and Analysis

Wawer et al. (2001) conducted a study using cross-polarization magic angle spinning solid-state 13C NMR spectra of steroidal sapogenins, including tigogenin, a variant of this compound. This research provided valuable insights into the solid-state properties of these compounds (Wawer et al., 2001).

Cytotoxic and Antiproliferative Effects

Carotenuto et al. (1997) isolated novel sapogenins, including variants of this compound, from Allium porrum, showing cytotoxicity and antiproliferative activity against various tumor cell lines. This suggests its potential in cancer research (Carotenuto et al., 1997).

Steroidal Saponins Isolation

Sang et al. (2001) isolated new spirostanol saponins from Allium tuberosum, contributing to the understanding of the chemical diversity and potential applications of these compounds in various fields (Sang et al., 2001).

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]

InChI

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18+,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

INLFWQCRAJUDCR-PDWAGFGXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCCC6)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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